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Compound of Interest

Compound Name: 4-hydroxybutane-1-sulfonamide

CAS No.: 1480822-17-0

Cat. No.: B6229878

Get Quote

Molecular Weight: 153.20 g/mol

Executive Summary & Strategic Analysis
Scope and Application
4-Hydroxybutane-1-sulfonamide is a critical bifunctional intermediate in medicinal chemistry.

It serves as a "linker" scaffold in the development of carbonic anhydrase inhibitors (CAIs) and

as a polar appendage in drug discovery to modulate solubility and lipophilicity (

). Its structure contains a primary sulfonamide (zinc-binding group/hydrogen bond donor) and a
primary alcohol (handle for further functionalization).

Retrosynthetic Logic and Route Selection
A common misconception in the synthesis of hydroxy-sulfonamides is the direct ammonolysis

of sultones. While 1,4-butane sultone is the logical precursor, its direct reaction with ammonia

yields 4-aminobutane-1-sulfonic acid (a zwitterion), not the sulfonamide. The nucleophilic

amine attacks the alkyl carbon, not the sulfur atom.
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To successfully synthesize the sulfonamide, the sulfonyl group must be activated as a sulfonyl

chloride. However, the free alcohol is incompatible with standard chlorinating agents (e.g.,

,

), leading to chlorination of the alkyl chain. Therefore, a Protection-Activation-Amination-
Deprotection (PAAD) strategy is required.

Selected Route:

Hydrolysis: Opening 1,4-butane sultone to the sulfonate salt.

Protection: Acetylation of the alcohol to prevent side reactions.

Activation: Conversion to the sulfonyl chloride.

Amination: Formation of the sulfonamide bond.

Deprotection: Mild hydrolysis to restore the alcohol.

Reaction Scheme & Mechanism
The following diagram illustrates the chemical pathway, highlighting the critical intermediate

states and the divergence from the "direct ammonolysis" trap.
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Figure 1: Synthetic pathway comparing the successful PAAD route (solid lines) vs. the failed

direct ammonolysis route (red dashed line).
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Materials & Reagents
Reagent CAS No. Equiv.[1] Role Safety Note

1,4-Butane

Sultone
1633-83-6 1.0 Precursor

Carcinogen

(Category 1B).

Handle in hood.

Sodium

Hydroxide
1310-73-2 1.05 Hydrolysis Base Corrosive.

Acetic Anhydride 108-24-7 2.5 Protecting Group Lachrymator.

Thionyl Chloride 7719-09-7 3.0
Chlorinating

Agent

Toxic fumes (

,

).

Ammonia (28%

aq)
7664-41-7 5.0 Amination

Corrosive,

volatile.

Methanol 67-56-1 Solvent Solvent Flammable.

Step-by-Step Methodology
Step 1: Hydrolysis and Protection
Rationale: We must convert the cyclic sultone into a linear, protected sulfonate salt suitable for

chlorination.

Hydrolysis: In a 500 mL round-bottom flask (RBF), dissolve 1,4-butane sultone (13.6 g, 100

mmol) in water (50 mL). Slowly add NaOH (4.2 g, 105 mmol) dissolved in water (20 mL).

Reaction: Reflux the mixture for 1 hour until a clear, homogeneous solution of sodium 4-

hydroxybutanesulfonate is obtained.

Drying: Concentrate the solution to dryness under reduced pressure (Rotavap). Co-

evaporate with toluene (2 x 50 mL) to remove trace water. The solid must be bone-dry.

Protection: Suspend the dry sulfonate salt in Acetic Anhydride (25 mL, ~250 mmol). Heat to

reflux (140°C) for 2 hours.
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Workup: Cool to room temperature. The sodium salt of the acetylated product may

precipitate. Dilute with diethyl ether (100 mL) to fully precipitate the salt. Filter the white solid

(Sodium 4-acetoxybutanesulfonate). Wash with ether. Dry in a vacuum oven.

Yield Target: >90%[2][3]

Step 2: Activation (Sulfonyl Chloride Formation)
Rationale: Sulfonic acid salts are inert to ammonia. We must convert the salt to the electrophilic

sulfonyl chloride.

Setup: Place the dry Sodium 4-acetoxybutanesulfonate (21.8 g, 100 mmol) in a dry 250 mL

RBF equipped with a condenser and drying tube (

).

Chlorination: Add Thionyl Chloride (

) (22 mL, 300 mmol) and a catalytic amount of dry DMF (0.5 mL).

Reaction: Heat to reflux (75°C) for 3-4 hours. Evolution of

and

gas will be observed (scrub gases through NaOH trap).

Isolation: Cool the mixture. Dilute with Dichloromethane (DCM, 100 mL). Filter off the

inorganic salts (NaCl).

Concentration: Evaporate the DCM and excess thionyl chloride under reduced pressure.

Intermediate:4-Acetoxybutanesulfonyl chloride (Yellowish oil). Use immediately in the next

step.

Step 3: Amination
Rationale: Nucleophilic attack of ammonia on the sulfur center displaces the chloride.

Preparation: Dissolve the crude sulfonyl chloride in dry THF (100 mL). Cool to 0°C in an ice

bath.
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Addition: Slowly add Ammonium Hydroxide (28%) (35 mL, ~500 mmol) or bubble anhydrous

gas through the solution for 30 minutes. Maintain temperature <10°C to prevent hydrolysis of
the acetate ester (though some hydrolysis is acceptable as it is the final goal).

Reaction: Stir at room temperature for 2 hours.

Workup: Concentrate the solvent to remove THF and excess ammonia. Extract the residue

with Ethyl Acetate (3 x 50 mL).

Wash: Wash combined organics with brine, dry over

, and concentrate.

Intermediate:4-Acetoxybutane-1-sulfonamide (White/off-white solid).

Step 4: Deprotection & Purification
Rationale: Removal of the acetate group under mild conditions to avoid sultam formation.

Hydrolysis: Dissolve the acetoxy-sulfonamide in Methanol (50 mL). Add Potassium

Carbonate (

) (1.0 equiv) or catalytic Sodium Methoxide (

).

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Acetate spot disappears).

Neutralization: Neutralize with dilute HCl to pH 7.

Purification: Concentrate to dryness. Extract the product with warm Acetone or Ethanol

(leaving inorganic salts behind). Filter and concentrate.

Recrystallization: Recrystallize from Ethanol/Ether or DCM/Hexane if necessary.

Analytical Characterization
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Technique Expected Data Interpretation

NMR (DMSO-

)
4.45 (t, 1H, -OH)

Hydroxyl proton (disappears

with

).

3.38 (q, 2H,

-O)

Methylene adjacent to alcohol.

2.95 (t, 2H,

-S)

Methylene adjacent to

sulfonamide.

6.70 (s, 2H,

)

Sulfonamide protons (broad).

1.5-1.8 (m, 4H, alkyl) Central alkyl chain protons.

MS (ESI) 154.1 Consistent with MW 153.20.

IR 3200-3400 Broad -OH and -NH stretching.

1320, 1150
Sulfonamide

asymmetric/symmetric stretch.

Troubleshooting & Critical Control Points
The "Sultam" Risk

Issue: 4-Hydroxybutane-1-sulfonamide can cyclize to form Tetrahydro-2H-1,2-thiazine 1,1-

dioxide (Butane Sultam) under acidic conditions or high heat.

Mitigation: Keep the deprotection step basic (pH 8-10) and temperature low (<40°C). Avoid

strong acid workups.[4]
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Detection: Sultam shows no -OH signal in NMR and a distinct shift in the

-N protons.

Moisture Control
Issue: Thionyl chloride reacts violently with water.

Control: Ensure the sodium sulfonate salt from Step 1 is completely anhydrous (toluene

azeotrope is critical) before adding

.

Safety: Sultone Handling
Hazard: 1,4-Butane sultone is an alkylating agent.

Protocol: Quench all glassware and waste from Step 1 with dilute NaOH/Ammonia solution

to destroy residual sultone before removal from the fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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